molecular formula C11H24N2O B13011306 1-(3-Propoxypropyl)piperidin-4-amine

1-(3-Propoxypropyl)piperidin-4-amine

Cat. No.: B13011306
M. Wt: 200.32 g/mol
InChI Key: KYPWNAASHKAPJY-UHFFFAOYSA-N
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Description

Historical Perspectives and Chemical Diversity of Piperidine (B6355638) Scaffolds in Bioactive Compounds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in medicinal chemistry. nih.gov Its history is intertwined with the study of natural products, having been first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper. nih.gov This discovery paved the way for the identification of numerous other piperidine-containing alkaloids with diverse biological activities, including morphine, an opiate analgesic, and atropine, used to treat bradycardia. nih.gov The structural motif of piperidine is present in a vast array of natural alkaloids and has been a cornerstone in the development of synthetic drugs. nih.govrsc.org The chemical diversity of piperidine scaffolds is vast, with substitutions at various positions of the ring leading to a wide range of three-dimensional structures and physicochemical properties, which in turn influence their biological activity. rsc.org

Pharmacological Significance of Piperidine-Based Core Structures

Piperidine-containing compounds are one of the most important classes of synthetic building blocks in drug discovery, present in over twenty classes of pharmaceuticals. nih.gov Their derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, anticancer, analgesic, antipsychotic, antihistamine, and anti-Alzheimer's disease properties. nih.gov The versatility of the piperidine scaffold allows it to interact with a multitude of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. For example, many piperidine derivatives act as potent inhibitors of various enzymes, while others serve as agonists or antagonists for receptors like the serotonin (B10506) and opioid receptors. nih.govresearchgate.net The ability to readily modify the piperidine ring allows for the fine-tuning of a compound's pharmacological profile, making it a privileged structure in drug development. nih.gov

Current Research Landscape of Amine-Functionalized Piperidine Derivatives

The introduction of an amine functional group to the piperidine scaffold, particularly at the 4-position, has been a significant area of research. mdpi.comnih.gov These 4-aminopiperidine (B84694) derivatives are key components in a number of biologically active compounds. mdpi.comnih.gov Current research is focused on synthesizing libraries of these derivatives and screening them for various therapeutic applications. mdpi.com For instance, recent studies have explored 4-aminopiperidines as potential antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com Others have investigated their use as selective inhibitors of protein kinase B (Akt) for cancer therapy. nih.gov The primary amine group provides a crucial point for further chemical modification, allowing for the creation of diverse libraries of compounds with a range of biological activities. mdpi.comnih.gov

Rationale for Investigating 1-(3-Propoxypropyl)piperidin-4-amine

The primary rationale for the investigation of this compound stems from its role as a key intermediate in the synthesis of Prucalopride. google.comchemicalbook.comtdcommons.org Prucalopride is a high-affinity, selective serotonin 5-HT4 receptor agonist used for the treatment of chronic idiopathic constipation. tdcommons.orgnih.gov The synthesis of Prucalopride requires the coupling of the 4-amino group of this compound with a substituted benzofuran (B130515) carboxylic acid. chemicalbook.comtdcommons.org Therefore, the efficient and high-purity synthesis of this specific piperidine derivative is of significant industrial and pharmaceutical importance. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-(3-propoxypropyl)piperidin-4-amine

InChI

InChI=1S/C11H24N2O/c1-2-9-14-10-3-6-13-7-4-11(12)5-8-13/h11H,2-10,12H2,1H3

InChI Key

KYPWNAASHKAPJY-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCN1CCC(CC1)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 1 3 Propoxypropyl Piperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals of 1-(3-Propoxypropyl)piperidin-4-amine can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the presence of electronegative nitrogen and oxygen atoms.

The protons of the propoxy group would appear as a triplet for the terminal methyl group (CH₃) at approximately 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-O-CH₂-CH₂ -CH₃) around 1.6 ppm, and a triplet for the methylene group attached to the ether oxygen (-O-CH₂ -CH₂-CH₃) at about 3.4 ppm. The propyl linker connecting the propoxy group to the piperidine (B6355638) nitrogen would show a quintet for the central methylene group (-N-CH₂-CH₂ -CH₂-O-) around 1.8 ppm and two triplets for the methylene groups adjacent to the nitrogen and oxygen atoms, respectively. The protons on the piperidine ring would present as complex multiplets in the aliphatic region, typically between 1.4 and 3.0 ppm. The methine proton at the C4 position (CH-NH₂) is anticipated to appear as a multiplet around 2.7 ppm. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Propoxy -CH₃~0.9Triplet3H
Propoxy -CH₂-CH₃~1.6Sextet2H
Propoxy -O-CH₂-~3.4Triplet2H
Linker -N-CH₂-CH₂-CH₂-O-~1.8Quintet2H
Linker -N-CH₂-~2.4Triplet2H
Linker -CH₂-O-~3.5Triplet2H
Piperidine C2/C6 -H (axial)~2.0Multiplet2H
Piperidine C2/C6 -H (equatorial)~2.9Multiplet2H
Piperidine C3/C5 -H (axial)~1.4Multiplet2H
Piperidine C3/C5 -H (equatorial)~1.9Multiplet2H
Piperidine C4 -H~2.7Multiplet1H
-NH₂VariableBroad Singlet2H

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbon signals for this compound are predicted based on established chemical shift data for N-alkylpiperidines and alkoxypropanes. researchgate.net

The propoxy group carbons would include the terminal methyl carbon at a high field (around 10 ppm), the adjacent methylene carbon at approximately 22 ppm, and the methylene carbon bonded to the ether oxygen at about 73 ppm. The propyl linker carbons are expected around 27 ppm for the central methylene, 56 ppm for the methylene attached to the piperidine nitrogen, and 70 ppm for the methylene linked to the ether oxygen. The piperidine ring carbons would show signals for C2/C6 at approximately 54 ppm, C3/C5 around 33 ppm, and the C4 carbon bearing the amino group at about 51 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Propoxy -CH₃~10.5
Propoxy -CH₂-CH₃~22.8
Propoxy -O-CH₂-~73.0
Linker -N-CH₂-CH₂-CH₂-O-~27.0
Linker -N-CH₂-~56.2
Linker -CH₂-O-~70.1
Piperidine C2/C6~54.5
Piperidine C3/C5~33.0
Piperidine C4~51.0

Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds. Key correlations would be observed between the adjacent methylene protons of the propoxy and propyl linker chains, as well as among the protons of the piperidine ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, validating the assignments in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, correlations would be expected from the protons of the N-CH₂ group of the propyl linker to the C2 and C6 carbons of the piperidine ring, and to the central methylene carbon of the linker. Similarly, protons of the O-CH₂ group of the propoxy chain would show correlations to the adjacent methylene carbon and the central carbon of the propyl linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For the piperidine ring, NOESY can help to distinguish between axial and equatorial protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₁H₂₄N₂O), the calculated exact mass of the protonated molecule [M+H]⁺ would be used to confirm the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for N-alkylpiperidine derivatives involve cleavage of the N-alkyl chain and fragmentation of the piperidine ring. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the propoxypropyl side chain or parts thereof. Cleavage of the C-C bond beta to the piperidine nitrogen could lead to a stable iminium ion. The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules.

Table 3: Predicted HRMS Data and Major Fragmentation Pathways for this compound

Ion Calculated m/z Proposed Fragment Structure / Neutral Loss
[M+H]⁺201.1967Protonated molecule
[M+H - C₃H₇OH]⁺141.1392Loss of propanol
[M+H - C₃H₈O]⁺141.1392Loss of propyl ether fragment
Piperidin-4-amine fragment101.1079Cleavage of the N-propylpropoxy bond
Iminium ionVariesα-cleavage of the N-alkyl chain

Note: The fragmentation pattern is predictive and can be influenced by the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as a pair of medium-intensity bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups (propoxy, propyl, and piperidine) will be observed as strong, sharp absorptions in the 2850-2960 cm⁻¹ range. The C-O stretching vibration of the ether linkage is anticipated to produce a strong band around 1100 cm⁻¹. The N-H bending vibration of the primary amine may be seen in the 1590-1650 cm⁻¹ region. Finally, the C-N stretching of the aliphatic amine would likely appear in the 1020-1250 cm⁻¹ range, potentially overlapping with other signals.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300-3400Medium (two bands)
C-H Stretch (alkane)2850-2960Strong
N-H Bend (primary amine)1590-1650Medium
C-N Stretch (aliphatic amine)1020-1250Medium to Strong
C-O Stretch (ether)1080-1150Strong

Note: These are predicted ranges and the exact positions and intensities can be influenced by the molecular environment and sample state.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile (B52724), often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be suitable. Detection would typically be achieved using a UV detector at a low wavelength (around 200-210 nm) due to the lack of a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) could also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate. Derivatization may sometimes be necessary to improve the chromatographic properties of the amine.

Since this compound does not possess a chiral center, separation of enantiomers is not applicable. However, if geometric isomers were possible due to restricted rotation or other structural features, specialized chromatographic techniques could be employed for their separation. Given the flexible nature of the alkyl chains and the piperidine ring, the presence of stable geometric isomers at room temperature is unlikely.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. For a basic compound like this compound, a reversed-phase HPLC method would be the most common approach.

A typical HPLC method would involve a C18 stationary phase, which is effective for retaining and separating compounds with alkyl chains. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The addition of an acid, like phosphoric acid or formic acid, to the aqueous phase is often necessary to ensure the amine is in its protonated form, leading to better peak shape and retention. Detection is commonly achieved using a UV detector, although the chromophore in this compound is weak. Therefore, derivatization with a UV-absorbing agent might be necessary for sensitive detection, or alternative detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) could be employed. nih.govchromatographyonline.com

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile impurities. To analyze this compound, a direct injection GC method could be developed. The primary challenge would be the compound's polarity and potential for thermal degradation.

A common stationary phase for amine analysis is a mid-polarity phase, such as a diphenyl dimethyl polysiloxane. The use of a base-deactivated column is crucial to prevent peak tailing of the amine. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without causing decomposition. A Flame Ionization Detector (FID) is a suitable detector for this type of compound.

A potential GC method for profiling volatile impurities is outlined in the following table.

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (10:1)

X-ray Crystallography for Absolute Configuration and Solid-State Conformation (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. If this compound can be crystallized, this technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring and the propoxypropyl side chain.

Since the molecule is achiral, determining the absolute configuration is not relevant. However, the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the primary amine, which could influence the physical properties of the solid material. The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality.

Receptor Pharmacology and Binding Studies of 1 3 Propoxypropyl Piperidin 4 Amine Derivatives

Radioligand Binding Assays for Target Receptor Affinity Determination

Competitive Binding Profiles across Neurotransmitter Receptor Subtypes (e.g., Histamine (B1213489) H3, 5-HT4, Dopamine, Opioid)

No data is publicly available on the competitive binding affinities of 1-(3-propoxypropyl)piperidin-4-amine or its derivatives for histamine H3, 5-HT4, dopamine, opioid, or other neurotransmitter receptor subtypes.

Saturation Binding Analysis for Receptor Density (Bmax) and Dissociation Constant (Kd)

There are no published saturation binding studies for this compound or its analogs. Consequently, values for receptor density (Bmax) and the dissociation constant (Kd) are not available.

Functional Assays for Agonist, Antagonist, and Inverse Agonist Characterization

G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation (e.g., cAMP accumulation, Ca²⁺ mobilization)

Information regarding the functional activity of this compound derivatives at GPCRs, including their effects on signaling pathways such as cAMP accumulation or calcium mobilization, has not been reported in the scientific literature.

Ligand-Gated Ion Channel Current Modulation

There is no available data describing the modulatory effects of this compound or its derivatives on ligand-gated ion channels.

Transporter Uptake Inhibition Assays

No studies have been published detailing the inhibitory activity of this compound or its analogs on neurotransmitter transporters.

Receptor Selectivity and Potency Profiling in Recombinant Cell Lines and Native Tissues

The evaluation of receptor selectivity and potency is a cornerstone of drug discovery, providing a clear indication of a compound's potential therapeutic efficacy and off-target effects. This analysis is typically conducted using recombinant cell lines that express a single type of human receptor, as well as in native tissues that present receptors in their natural biological context.

For instance, derivatives of 1-(3-propoxypropyl)piperidine have been investigated for their activity at histamine receptors. One notable example is the non-imidazole inverse agonist, BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride). In studies using recombinant human H3 receptors, BF2.649 demonstrated high potency, acting as a competitive antagonist with a Ki value of 0.16 nM and as an inverse agonist with an EC50 of 1.5 nM. Its potency was observed to be approximately six times lower at rodent H3 receptors. Further studies on related piperidine (B6355638) derivatives have shown high selectivity for the human H3 receptor over other histamine receptor subtypes (H1, H2, and H4).

The opioid receptor family is another significant target for piperidine-based compounds. Research into 3-phenoxypropyl piperidine analogues has led to the identification of potent and selective agonists for the ORL1 (NOP) receptor. These studies underscore the importance of the substituent on the propyl chain in determining receptor affinity and selectivity.

Furthermore, investigations into other piperidine derivatives have revealed dual-affinity for histamine H3 and sigma-1 (σ1) receptors. This dual activity can present both opportunities for novel therapeutic approaches and challenges in achieving receptor selectivity. The piperidine moiety itself has been identified as a critical structural element for this dual H3/σ1 receptor activity.

Table 1: Receptor Binding and Potency of Selected Piperidine Derivatives

Compound Receptor Target Cell Line/Tissue Binding Affinity (Ki) Functional Potency (EC50/IC50) Reference
BF2.649 Human Histamine H3 Recombinant 0.16 nM 1.5 nM (EC50, inverse agonist)
Compound 11 (oxalate) Human Histamine H1, H2, H4 HEK293T > 10,000 nM, > 100,000 nM, > 10,000 nM Not Reported

Kinetic Analysis of Ligand-Receptor Interactions (e.g., Association and Dissociation Rates)

Understanding the kinetics of how a ligand binds to and dissociates from its receptor provides a more dynamic picture of its pharmacological activity than affinity constants alone. These rates (k-on and k-off) can influence the duration of action and the potential for receptor desensitization.

Allosteric Modulation of Receptor Function

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. These modulators can be positive (PAMs), negative (NAMs), or neutral, offering a more nuanced way to control receptor function than simple agonists or antagonists. This can lead to improved safety profiles and more physiologically relevant therapeutic effects.

The potential for piperidine-containing structures to act as allosteric modulators has been demonstrated in various receptor systems. For example, certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as PAMs of the A3 adenosine (B11128) receptor. These compounds were found to enhance the binding and efficacy of orthosteric agonists. The discovery of allosteric modulators is often structurally distinct from orthosteric ligands, as seen in the development of PAMs for the A1 and A3 adenosine receptors.

Given the structural diversity of piperidine derivatives, it is plausible that analogues of this compound could be designed to function as allosteric modulators. Such a strategy could be particularly beneficial for targets where fine-tuning of receptor activity is desired. The search for such molecules often involves screening for compounds that alter the binding or functional activity of a known orthosteric ligand without directly competing for its binding site.

Structure Activity Relationship Sar Investigations of 1 3 Propoxypropyl Piperidin 4 Amine

Impact of Modifications to the Piperidine (B6355638) Ring System on Biological Activity

The piperidine ring is a central scaffold in a multitude of biologically active compounds. Alterations to this heterocyclic system, particularly at the nitrogen atom (N1), can significantly modulate pharmacological properties.

The nature of the substituent at the N1 position of the piperidine ring is a critical determinant of biological activity. Studies on various 4-aminopiperidine (B84694) analogs reveal that both the size and electronic properties of the N1-substituent can drastically alter receptor affinity and efficacy. For instance, in the context of antifungal agents, N1-substituents like benzyl (B1604629) and phenylethyl groups, when combined with appropriate N-alkyl chains at the 4-amino position, have been shown to yield high activity. mdpi.com Conversely, leaving the piperidine nitrogen unsubstituted or protecting it with a Boc group can still result in noteworthy activity, provided a long alkyl chain is present on the 4-amino group. mdpi.com

In the development of antitubercular agents, a systematic exploration of N1-substituents on the 4-aminopiperidine scaffold demonstrated that a norbornenylmethyl group conferred the best activity against Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov Other substituents, including various aromatic, heteroaromatic, and aliphatic groups linked via a methylene (B1212753) spacer, generally resulted in reduced or no activity. nih.govresearchgate.net This highlights the specific steric and electronic requirements at the N1 position for interaction with the biological target. For σ1 receptor ligands, N-methylpiperidine derivatives have shown high affinity and selectivity, suggesting that small alkyl groups can be favorable for certain targets. nih.gov

N1-SubstituentTarget/ActivityObserved EffectReference
NorbornenylmethylAntitubercularGood activity (MIC of 10 μM) nih.gov
BenzylAntifungalHigh activity (in combination with N-dodecyl at C4) mdpi.com
PhenylethylAntifungalHigh activity (in combination with N-dodecyl at C4) mdpi.com
Methylσ1 Receptor LigandHigh affinity and selectivity nih.gov
UnsubstitutedAntifungalNoteworthy activity (with N-dodecyl at C4) mdpi.com

While specific data on the stereochemistry of the propoxypropyl chain of 1-(3-Propoxypropyl)piperidin-4-amine is not extensively detailed in the provided context, the general principles of stereochemistry in drug-receptor interactions are well-established. The three-dimensional arrangement of atoms is crucial for optimal binding to a receptor's active site. For chiral molecules, enantiomers often exhibit different biological activities. Theoretical studies on related compounds, such as 2-aminoindans, have shown that only specific isomers possess the suitable geometry to interact effectively with their target receptor, highlighting the importance of stereoisomerism in determining agonist versus antagonist effects. duke.edu The flexibility and conformation adopted by the propoxypropyl chain will undoubtedly influence how the molecule presents its key pharmacophoric features to a biological target.

Role of the Propoxypropyl Side Chain Length and Branching on Receptor Binding and Efficacy

The N-alkyl side chain plays a pivotal role in modulating the interaction of piperidine-based ligands with their receptors. Both the length and the presence of branching in this chain can significantly affect binding affinity.

Studies on cannabimimetic indoles, which also feature an N-alkyl side chain, have demonstrated that high affinity for CB1 and CB2 receptors requires a minimum alkyl chain length of at least three carbons. nih.gov Optimal binding was observed with a five-carbon chain, while extending the chain to seven carbons led to a dramatic decrease in binding affinity. nih.gov This suggests that there is an optimal length for the side chain to fit within the binding pocket of the receptor.

In the context of σ1 receptor ligands, increasing the linker length by a single methylene unit in N-phenoxyalkylpiperidines was found to enhance σ1 affinity. uniba.it This was attributed to the longer chain allowing the terminal phenoxy moiety to better occupy a hydrophobic region of the binding site and engage in additional hydrophobic interactions. uniba.it Similarly, for CDK2 degraders, linker lengths between 4 and 10 atoms were explored, with very short linkers resulting in suboptimal potency. acs.org These findings collectively indicate that the three-carbon length of the propoxypropyl chain in this compound is likely a key determinant of its activity, and that both shorter and longer chains could lead to diminished efficacy. The presence of the propoxy group introduces an ether linkage which can also influence polarity and hydrogen bonding capabilities.

Side Chain ModificationReceptor/TargetEffect on Activity/BindingReference
Increase chain length from 2 to 3 carbonsσ1 ReceptorIncreased affinity uniba.it
Optimal chain length of 5 carbonsCannabinoid ReceptorsPeak binding affinity nih.gov
Chain length of 7 carbonsCannabinoid ReceptorsDrastic decrease in binding nih.gov
Short linkers (e.g., <4 atoms)CDK2 DegradersSuboptimal degradation potency acs.org

Contributions of the Terminal Amine Group at Position 4 to Ligand-Receptor Interactions

The 4-amino group is a crucial pharmacophoric feature, often involved in key interactions with the biological target. Its basicity allows it to form ionic bonds or hydrogen bonds, which are critical for anchoring the ligand in the receptor's binding site.

In a series of antifungal 4-aminopiperidines, the nature of the substituent on the 4-amino group was found to be highly influential. mdpi.com An N-dodecyl (C12) residue at this position was identified as being exceptionally beneficial for antifungal activity. mdpi.com In contrast, shorter, branched, or cyclic alkyl groups were detrimental to activity. mdpi.com This indicates a requirement for a long, flexible hydrophobic group at this position for this particular target.

For σ1 receptor ligands, the basic amino moiety is often involved in an essential ionic interaction with acidic residues like glutamic acid (Glu172) in the receptor binding pocket. rsc.org This interaction is considered crucial for the high affinity of these ligands. Molecular modeling studies have shown that this basic nitrogen can also engage in π-cation interactions with aromatic residues such as tryptophan (Trp89), further stabilizing the ligand-receptor complex. rsc.org Therefore, the unsubstituted primary amine at position 4 of this compound is likely a key contributor to its binding, capable of forming strong electrostatic and hydrogen bond interactions.

Isosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound by substituting one atom or group with another that has similar physical or chemical properties. baranlab.orgnih.govcambridgemedchemconsulting.com Within the this compound scaffold, several isosteric replacements could be considered.

For example, the piperidine ring itself could be replaced with other cyclic amines. In a study of antitubercular agents, replacing the piperidine ring with piperazine or morpholine had a negative impact on biological activity. nih.govresearchgate.net However, in the search for dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine was found to be a critical structural element for achieving high affinity at the σ1 receptor. nih.gov This demonstrates that the suitability of a particular isosteric replacement is highly dependent on the specific biological target. The 4-aminopiperidine moiety itself is sometimes used as a bioisosteric replacement for piperazine. blumberginstitute.org

The ether oxygen in the propoxypropyl side chain could also be a target for isosteric replacement. For instance, replacing it with a methylene group (to give a hexyl chain) would increase lipophilicity, while replacement with a sulfur atom could alter bond angles and electronic properties.

Original GroupIsosteric ReplacementPotential ImpactReference
PiperidinePiperazine/MorpholineNegative impact on antitubercular activity nih.gov
PiperazinePiperidineIncreased σ1 receptor affinity nih.gov
Carboxylic AcidTetrazoleSimilar physicochemical properties nih.gov
Amide Bond1,2,3-TriazoleMimics trans amide bond geometry nih.gov

Conformational Flexibility and its Relationship to Receptor Recognition

The conformational flexibility of this compound is a key aspect of its interaction with biological receptors. The molecule is not rigid and can adopt various shapes or conformations in solution. The piperidine ring typically exists in a chair conformation, but the orientations of the substituents (axial vs. equatorial) can have a significant impact on activity.

The propoxypropyl side chain, with its multiple single bonds, possesses considerable rotational freedom. This flexibility allows the molecule to adapt its shape to fit the topology of a receptor's binding site. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding. The optimal ligand often has a degree of conformational constraint that pre-organizes it into a bioactive conformation.

Molecular dynamics simulations on σ1 receptor ligands have shown that different interactions of the basic piperidine nitrogen and its substituents with the lipophilic binding pocket are responsible for variations in receptor affinity. nih.gov The ability of the ligand to adopt a low-energy conformation that complements the receptor surface is paramount for high-affinity binding and subsequent biological response.

Derivation of Pharmacophore Models for Piperidine-Based Ligands

The development of a pharmacophore model for a class of ligands, such as those based on the this compound scaffold, is a critical step in rational drug design. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These models are instrumental in virtual screening and the design of new chemical entities with desired biological activities.

For piperidine-based ligands, including derivatives of this compound, several key pharmacophoric features are consistently identified across various studies targeting different receptors, such as G protein-coupled receptors (GPCRs) and sigma receptors. The fundamental components of these models often include:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically protonated at physiological pH, forming a positively charged center. This cationic feature is frequently involved in a crucial ionic interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding pocket of the target protein. This interaction often serves as a primary anchor point for the ligand.

Hydrophobic/Aromatic Regions: Many pharmacophore models for piperidine-based ligands incorporate one or more hydrophobic or aromatic features. In the context of this compound, the propoxypropyl chain can occupy a hydrophobic pocket within the receptor. The length and nature of this chain are critical for optimizing van der Waals interactions. In other analogs, this feature might be represented by an aromatic ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors/Donors: The 4-amino group of this compound can act as a hydrogen bond donor. This feature can form hydrogen bonds with appropriate acceptor groups on the receptor, such as the backbone carbonyls or side chains of amino acids like serine or threonine. The presence and spatial orientation of these hydrogen bonding features are often critical for ligand affinity and selectivity.

Spatial Relationships: A key aspect of any pharmacophore model is the precise three-dimensional arrangement of these features. The distances and angles between the basic nitrogen, hydrophobic centers, and hydrogen bonding groups are defining characteristics of the model. For instance, early pharmacophore models for sigma receptor ligands proposed two hydrophobic sites linked by a central basic core. The optimal distance between these features is a determining factor for potent and selective binding.

The derivation of these models can be approached through two main strategies: ligand-based and structure-based methods.

Ligand-Based Pharmacophore Modeling: In the absence of a high-resolution structure of the biological target, a pharmacophore model can be developed by analyzing a set of active and inactive molecules. By identifying the common chemical features present in the active compounds that are absent in the inactive ones, a hypothetical pharmacophore can be constructed. For a series of 1-(alkoxyalkyl)piperidin-4-amine analogs, this would involve comparing the conformations and chemical properties of compounds with varying alkoxyalkyl chain lengths and observing the correlation with their biological activity.

Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the target protein is available, a pharmacophore model can be derived by analyzing the key interactions between a known ligand and the amino acid residues in the binding site. For example, if the crystal structure of a receptor in complex with a piperidine-based ligand is known, the specific hydrogen bonds, ionic interactions, and hydrophobic contacts can be translated into a pharmacophore model. This approach provides a more accurate and detailed representation of the essential interactions. For instance, docking studies of piperidine derivatives into the sigma-1 receptor have revealed that the piperidine nitrogen can form a salt bridge with Glu172, while other parts of the molecule interact with hydrophobic pockets.

A hypothetical pharmacophore model for ligands related to this compound could therefore be envisioned as comprising a positive ionizable feature (the piperidine nitrogen), a hydrophobic feature (the propoxypropyl chain), and a hydrogen bond donor (the 4-amino group), all positioned at specific distances and orientations relative to each other. Such a model would serve as a valuable tool for the discovery and optimization of novel piperidine-based therapeutic agents.

Computational Chemistry and Molecular Modeling of 1 3 Propoxypropyl Piperidin 4 Amine

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

While no specific molecular docking studies featuring 1-(3-Propoxypropyl)piperidin-4-amine have been identified in the available literature, the methodology is widely applied to the piperidine (B6355638) class of compounds. For instance, studies on 1,3-di-4-piperidylpropane derivatives as potential acetylcholinesterase (AChE) antagonists have utilized molecular docking to elucidate their binding modes within the enzyme's active site. pharmaffiliates.com Such studies have revealed that these molecules can exhibit dual binding in both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE cavity. pharmaffiliates.com

In a hypothetical docking study of this compound against a target protein, the compound's 3D structure would be computationally placed into the binding site of the protein. An algorithm would then sample numerous possible conformations and orientations, scoring each based on a force field that estimates the binding energy. The results would highlight the most likely binding pose and predict the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue
Target ProteinHypothetical Kinase A
Docking Score (kcal/mol)-8.5
Predicted Interacting ResiduesASP184, LYS72, LEU128, VAL60
Key InteractionsHydrogen bond with ASP184 (amine group), Hydrophobic interactions with LEU128 and VAL60 (propoxypropyl chain)

This table is for illustrative purposes only and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

There are no published QSAR models specifically developed for this compound. However, QSAR studies on other piperidine derivatives are prevalent. For example, 3D-QSAR studies have been performed on derivatives of 1-(3,3-diphenylpropyl)-piperidinyl amide and urea (B33335) as CCR5 receptor antagonists. nih.gov These studies employed methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to rationalize the structural requirements for inhibitory activity. nih.gov The resulting models, which showed good predictive power, highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity of these compounds. nih.gov

To develop a QSAR model for a series of analogs of this compound, one would first synthesize and test a range of related compounds with varying substituents. Then, for each compound, a set of molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated. Statistical methods would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Complex Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations are used to assess the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed interactions between them.

Specific MD simulation studies for this compound are not found in the current literature. However, MD simulations are a common tool for studying piperidine-containing systems. For example, MD simulations have been used to study the curing process of epoxy composites with amine curing agents, providing insights into microstructural features. ncats.io In the context of biological systems, MD simulations of piperidine derivatives bound to their target proteins can reveal the stability of the binding pose predicted by molecular docking and identify key dynamic interactions that are not apparent from a static picture. These simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target.

An MD simulation of this compound bound to a hypothetical target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and then calculating the forces on all atoms and their subsequent motions over a period of nanoseconds to microseconds. Analysis of the resulting trajectory would provide information on the stability of the complex, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute the electronic properties of molecules, including their geometry, charge distribution, and reactivity. These calculations provide fundamental insights into the chemical nature of a compound.

While there are no specific DFT studies on this compound, DFT calculations have been applied to various piperidine derivatives. For instance, DFT has been used to investigate the structural and electronic properties of select piperidine-based compounds to correlate their stability and flexibility with specific functional groups. Such studies can calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity.

A DFT study of this compound would involve solving the Schrödinger equation for the molecule to obtain its wave function and energy. From this, various electronic properties could be calculated.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

This table is for illustrative purposes only and does not represent actual experimental data.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Ligand-based drug design, a subset of these methods, relies on the knowledge of other molecules that bind to the biological target of interest.

There is no documented virtual screening or ligand-based design study that specifically identifies this compound as a hit. However, these approaches are fundamental to modern drug discovery. A structure-based virtual screening campaign might involve docking a large library of compounds, potentially including this compound, into the active site of a target protein and ranking them based on their predicted binding affinity.

In a ligand-based approach, if a set of known active ligands for a particular target exists, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. This pharmacophore can then be used to screen large databases for new compounds, such as this compound, that match the pharmacophore and are therefore likely to be active.

Protein-Ligand Interaction Fingerprinting and Binding Hotspot Analysis

Protein-ligand interaction fingerprinting is a method to convert the 3D structural information of a protein-ligand complex into a 1D binary string, where each bit represents the presence or absence of a specific interaction with a particular residue. This allows for the rapid comparison of binding modes across different ligands or different simulation frames.

Direct protein-ligand interaction fingerprinting studies for this compound are not available. This technique is often used in conjunction with molecular dynamics simulations to analyze the evolution of protein-ligand interactions over time. Libraries like ProLIF are designed to generate these interaction fingerprints from molecular dynamics trajectories, docking simulations, or experimental structures.

For this compound, after performing a molecular dynamics simulation of its complex with a target protein, an interaction fingerprint could be generated for each frame of the simulation. This would allow for the identification of the most persistent interactions throughout the simulation, which are likely the most important for binding. A "binding hotspot" analysis would then highlight the specific residues on the protein that contribute most significantly to the binding of the ligand. This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs.

Chemical Biology Applications of 1 3 Propoxypropyl Piperidin 4 Amine

Design and Synthesis of Chemical Probes Based on 1-(3-Propoxypropyl)piperidin-4-amine for Target Identification

There is no available research describing the design and synthesis of chemical probes derived from this compound for the purpose of target identification.

Chemical probes are specialized small molecules used to study biological systems. The design of such a probe based on this compound would theoretically involve modifying its structure to incorporate a reporter tag (like a fluorophore or a biotin (B1667282) molecule) and a reactive group for covalent bonding to its biological target, without significantly altering its native biological activity. This process typically requires a known biological target or a well-defined phenotypic effect to guide the design. The synthesis would involve multi-step organic chemistry to append these functionalities to the parent molecule.

Table 8.1.1: Hypothetical Chemical Probes Based on this compound

Probe Type Reporter Tag Reactive Group Synthesis Reported
Affinity-based Probe Biotin Not Applicable No
Photoaffinity Probe Benzophenone Diazirine No

Use of this compound as a Tool Compound to Elucidate Biological Pathways

No published studies have been found that utilize this compound as a tool compound to elucidate biological pathways.

A tool compound is a well-characterized molecule with a known and selective biological activity that is used to probe the function of a specific protein or pathway. For this compound to be used as a tool compound, its molecular target and mechanism of action would first need to be thoroughly identified and characterized. Subsequently, it could be used in cellular or in vivo experiments to explore the physiological or pathological consequences of modulating its target, thereby helping to map out biological circuits. The closely related compound, 1-(3-Methoxypropyl)piperidin-4-amine, is known as a synthetic intermediate for Prucalopride, a 5-HT4 receptor agonist, suggesting that compounds of this class may interact with serotonin (B10506) receptors. However, similar functional data for the propoxy analogue is not available.

Table 8.2.1: Research Findings on this compound as a Tool Compound

Biological Pathway Studied Key Findings Supporting Evidence

Affinity-Based Proteomics for Identifying Novel Binding Partners

There are no reports in the scientific literature of affinity-based proteomics studies being conducted to identify novel binding partners for this compound.

Affinity-based proteomics is a powerful technique used to identify the protein interaction partners of a small molecule. nih.gov This method typically involves immobilizing a derivative of the compound of interest onto a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "captured" and subsequently identified using mass spectrometry. nih.gov The primary amine on this compound could potentially be used as a handle for such chemical modifications. nih.gov

Table 8.3.1: Potential Protein Binding Partners of this compound Identified via Affinity-Based Proteomics

Identified Protein Method of Identification Validation Status

Development of Optogenetic or Chemogenetic Tools Derived from this compound

The development of optogenetic or chemogenetic tools derived from this compound has not been described in the available literature.

Optogenetics and chemogenetics are advanced techniques that allow for the precise control of specific cell populations (e.g., neurons) using light or engineered small molecules, respectively. nih.govbldpharm.com The development of a chemogenetic tool based on this compound would require it to be a specific ligand for a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD). This would involve a significant research and development effort, starting with the identification of a unique biological target for the compound or its derivatives, which could then be engineered into a controllable receptor. There is currently no indication that this compound possesses the required characteristics for such an application.

Table 8.4.1: Optogenetic/Chemogenetic Tools Derived from this compound

Tool Name Receptor Target Activator/Inhibitor Application

Future Research Directions for 1 3 Propoxypropyl Piperidin 4 Amine

Exploration of Novel Therapeutic Paradigms Based on Refined Receptor Profiles

Future investigations should prioritize a detailed elucidation of the receptor binding profile of 1-(3-Propoxypropyl)piperidin-4-amine. Piperidine (B6355638) derivatives are known to interact with a wide array of biological targets, including monoamine oxidase (MAO) and histamine (B1213489) H3 receptors, playing significant roles in neurodegenerative and other neurological disorders. nih.govnih.gov For instance, studies on flexible 3-(amino)propyloxy analogues of 4-hydroxypiperidines have demonstrated high potency as histamine H3 receptor antagonists, which can enhance the release of several neurotransmitters in the central nervous system. nih.gov

By systematically screening this compound against a broad panel of receptors, transporters, and enzymes, researchers can create a comprehensive pharmacological fingerprint. This refined profile will be instrumental in identifying novel therapeutic applications beyond its initially presumed targets. Research could uncover potential efficacy in areas where piperidine derivatives have already shown promise, such as oncology, inflammation, and infectious diseases. nih.govmdpi.com This data-driven approach will enable the repositioning of the molecule into new therapeutic paradigms, guided by a precise understanding of its molecular interactions.

Strategic Design of Next-Generation Piperidine Analogs with Optimized Pharmacological Properties

The structural scaffold of this compound serves as an excellent starting point for the strategic design of next-generation analogs with enhanced pharmacological properties. Medicinal chemists can employ established structure-activity relationship (SAR) principles to systematically modify the core structure. nih.gov Key areas for modification include the propoxypropyl chain, the piperidine ring itself, and the primary amine group.

Research has shown that elongating or altering the alkyl chain connecting to the piperidine nitrogen can significantly impact receptor potency. nih.gov Similarly, substitutions on the piperidine ring can influence activity; for example, para-substitution on a piperidine ring has been shown to be preferable to meta-substitution for MAO inhibition. nih.gov The development of spirocyclic, fused, and bridged sp3-rich scaffolds represents another promising avenue, as these more three-dimensional structures may interact more effectively with protein binding sites. enamine.netmdpi.com Synthetic strategies for creating diverse libraries of such piperidine analogues are in high demand to explore these possibilities thoroughly. enamine.net

Table 1: Illustrative Structural Modifications for Analog Design

Modification Area Structural Change Example Potential Optimized Property
N-Alkyl ChainVariation of chain length (e.g., ethoxyethyl, butoxybutyl)Enhanced receptor affinity and selectivity
N-Alkyl ChainIntroduction of cyclic moieties (e.g., cyclopropylmethyl)Improved metabolic stability
Piperidine RingIntroduction of substituents (e.g., hydroxyl, fluoro)Altered lipophilicity and cell permeability
Piperidine RingConversion to spirocyclic or fused ring systemsIncreased binding site interaction and novelty
4-Amine GroupAcylation or alkylationModulation of basicity and hydrogen bonding capacity

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Piperidine Activity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of piperidine analogs. researchgate.netnih.gov These computational tools can significantly accelerate the discovery process by predicting the biological activities and physicochemical properties of novel compounds before they are synthesized. mdpi.commdpi.com

Table 2: Application of AI/ML Models in Piperidine Analog Research

AI/ML Technique Application Objective
Machine Learning (ML)High-Throughput Virtual Screening (HTVS)Prioritize promising drug targets and hit compounds for synthesis. nih.gov
Deep Learning (DL)De Novo Drug DesignGenerate novel molecular structures with optimized properties. nih.gov
Graph Neural Networks (GNNs)Property PredictionPredict molecular properties like solubility, toxicity, and bioactivity. mdpi.com
Natural Language Processing (NLP)Data MiningExtract insights from vast scientific literature and clinical data. researchgate.net

Comprehensive Mechanistic Studies on Molecular and Cellular Interactions Beyond Primary Targets

A deep understanding of a compound's mechanism of action is critical. Future research must extend beyond identifying the primary binding target of this compound to perform comprehensive mechanistic studies. This involves investigating the downstream signaling pathways modulated by the compound and identifying any off-target effects that could lead to unforeseen therapeutic benefits or side effects.

Techniques such as molecular dynamics (MD) simulations can be employed to model the dynamic interactions between the compound and its receptor at an atomic level, providing insights into the mechanism of activation or inhibition. nih.gov Cellular assays, proteomics, and transcriptomics can reveal how the compound affects global cellular processes. For example, a study on a different piperidine derivative used MD simulations to propose the mechanism of μ-opioid receptor activation by its active metabolite. nih.gov Such detailed mechanistic work is essential for a complete understanding of the compound's biological profile and for the rational design of safer and more effective second-generation molecules.

Innovative Approaches for Targeted Delivery of this compound in Research Models

The efficacy of a therapeutic agent is often limited by its ability to reach the target site in the body at an appropriate concentration. nih.gov Therefore, a key area of future research will be the development of innovative strategies for the targeted delivery of this compound in preclinical research models. Advanced drug delivery systems can improve solubility, enhance stability, control release, and direct the compound to specific tissues or cells. nih.govresearchgate.net

Polymeric materials offer a versatile platform for creating delivery systems like films, nanoparticles, and conjugates. nih.gov For instance, piperidine-based compounds have been incorporated into polymeric films to ensure controlled release and maintain contact with target tissues. nih.gov Encapsulation within nanoparticles could protect the compound from premature degradation and facilitate passage across biological barriers, such as the blood-brain barrier, which is often a challenge for neuro-active compounds. acs.org These targeted delivery approaches could significantly enhance the therapeutic index of this compound in research settings, paving the way for more effective future therapeutic applications.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Propoxypropyl)piperidin-4-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of a piperidine precursor. A common route includes reacting piperidin-4-amine with 3-bromopropoxypropane under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or DMF. Optimization strategies:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to piperidine amine to minimize unreacted starting material.
  • Purification : Employ column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Methodological Answer:

  • HPLC : Use a reverse-phase C18 column with mobile phase MeCN:H₂O (70:30) + 0.1% formic acid; retention time ~8.2 min (method adapted from structurally similar piperidine derivatives) .
  • NMR : Key signals include δ 1.35–1.50 ppm (propoxy CH₂), δ 2.70–3.10 ppm (piperidine CH₂), and δ 3.40–3.60 ppm (N–CH₂–O).
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 217.2 (C₁₁H₂₄N₂O⁺) .

Q. What chromatographic methods are suitable for separating this compound from complex reaction mixtures?

Methodological Answer:

  • Normal-phase chromatography : Use silica gel with gradient elution (hexane:ethyl acetate → increasing polarity).
  • Ion-exchange chromatography : For protonated amine separation, employ Dowex 50WX4 resin with NH₄OH eluent .

Advanced Research Questions

Q. What is the mechanistic role of ruthenium(III) chloride in the permanganate oxidation of piperidine derivatives like this compound?

Methodological Answer: Ru(III) acts as a redox mediator, accelerating electron transfer in alkaline media. Key observations:

  • Rate dependence : First-order kinetics in [Ru(III)] and fractional-order in [OH⁻].
  • Proposed mechanism :
    • Ru(III) forms a complex with the piperidine amine.
    • MnO₄⁻ oxidizes the Ru(III)-amine complex, generating Mn(VI) intermediates.
    • Radical intermediates detected via acrylonitrile trapping (white precipitate formation) .
Kinetic Parameters (303–323 K)Value
Activation energy (Eₐ)48 kJ/mol
Rate constant (k)14.1 × 10² dm³ mol⁻¹ s⁻¹
Equilibrium constant (K₁)91.9 dm³ mol⁻¹

Q. How do computational approaches (e.g., DFT) aid in understanding the electronic properties and reactivity of this compound?

Methodological Answer: DFT studies (B3LYP/6-311G++(d,p)) reveal:

  • Frontier Molecular Orbitals (FMOs) : The HOMO (-5.8 eV) localizes on the piperidine ring, indicating nucleophilic reactivity.
  • Charge distribution : The propoxy chain induces electron-donating effects (+0.12 e on N1).
  • Transition-state modeling : Predicts activation barriers for oxidation (~50 kJ/mol), aligning with experimental Eₐ values .

Q. How should researchers address discrepancies in reported kinetic data for oxidation reactions involving piperidine derivatives?

Methodological Answer:

  • Variable control : Standardize pH (≥12 for MnO₄⁻/Mn(VI) stability) and temperature (Δ±0.1 K).
  • Catalyst purity : Use ICP-MS to verify Ru(III) chloride purity (>99.9%).
  • Data reconciliation : Apply the Eyring-Polanyi equation to compare k across studies, accounting for solvent dielectric effects .

Data Contradiction Analysis

Example : Conflicting reports on oxidation product stoichiometry (1:4 vs. 1:3 substrate:MnO₄⁻ ratios).

  • Resolution : Verify reaction completion via UV-Vis monitoring (λ = 525 nm for MnO₄⁻ depletion). Excess MnO₄⁻ in acidic conditions may skew ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.